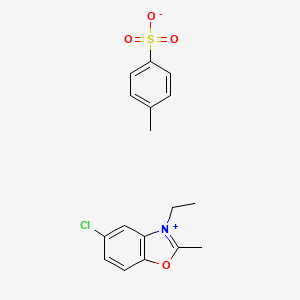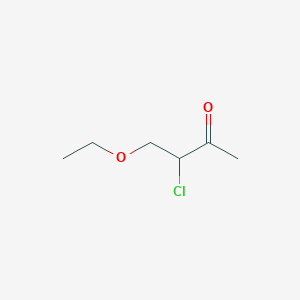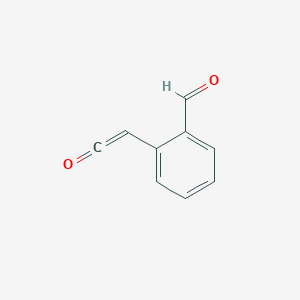
Chromone, 2-(ethylmethylamino)-8-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromone, 2-(ethylmethylamino)-8-phenyl- is a derivative of chromone, a naturally occurring compound belonging to the flavonoid family. Chromone derivatives are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and anti-HIV properties . The unique structure of chromone derivatives makes them valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chromone derivatives typically involves the modification of the chromone scaffold through various chemical reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of chromone to produce 3-formylchromone . This intermediate can then be further modified to introduce the 2-(ethylmethylamino)-8-phenyl- substituent.
Industrial Production Methods: Industrial production of chromone derivatives often employs green synthesis methods to minimize environmental impact. These methods include the use of microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . The use of heterogeneous catalysis is also common in industrial settings to improve reaction efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: Chromone, 2-(ethylmethylamino)-8-phenyl- undergoes various chemical reactions, including:
Oxidation: Chromone derivatives can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert chromone derivatives to chromanones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the chromone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chloromethane (CH3Cl), while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromone derivatives can yield quinones, while reduction can produce chromanones .
Wissenschaftliche Forschungsanwendungen
Chromone, 2-(ethylmethylamino)-8-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes
Wirkmechanismus
The mechanism of action of chromone, 2-(ethylmethylamino)-8-phenyl- involves its interaction with various molecular targets and pathways. For example, chromone derivatives have been shown to inhibit key kinase pathways, including MAPK, PI3K/Akt/mTOR, and CDKs . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making chromone derivatives potential candidates for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Chromone, 2-(ethylmethylamino)-8-phenyl- can be compared with other chromone derivatives, such as:
Chromone-2-phenyl carboxamide: Known for its activity as an adenosine A1 receptor ligand.
3-formylchromone: A common precursor for the synthesis of various chromone derivatives.
Chromanone A: Exhibits antifungal activity against Candida albicans.
The uniqueness of chromone, 2-(ethylmethylamino)-8-phenyl- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromone derivatives.
Eigenschaften
CAS-Nummer |
83767-05-9 |
|---|---|
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
2-[ethyl(methyl)amino]-8-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)17-12-16(20)15-11-7-10-14(18(15)21-17)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
HBXXKSSQTTUBPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
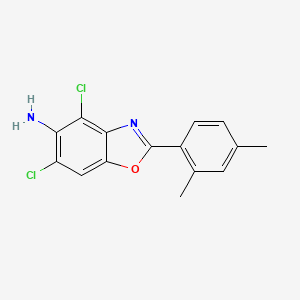
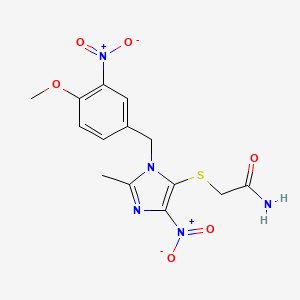
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)
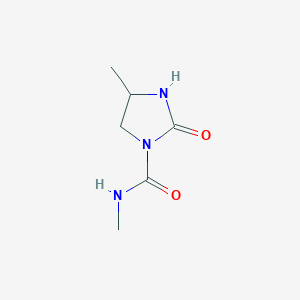
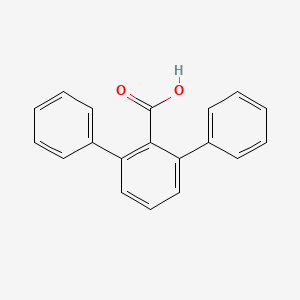
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)

![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)
